molecular formula C12H19ClN2O B2929483 N-(2-aminoethyl)-4-phenylbutanamide hydrochloride CAS No. 861052-88-2

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

Cat. No.: B2929483
CAS No.: 861052-88-2
M. Wt: 242.75
InChI Key: OZSWSYGIFITQCT-UHFFFAOYSA-N
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Description

Evolution of Aminoethyl-Phenylbutanamide Compounds in Scientific Literature

The exploration of aminoethyl-phenylbutanamide derivatives emerged prominently in the early 21st century, driven by interest in their structural versatility and potential applications in coordination chemistry and organic synthesis. The compound N-(2-aminoethyl)-4-phenylbutanamide hydrochloride (CAS 861052-88-2) first appeared in chemical catalogs around the 2010s, with Enamine and BLD Pharm listing it as a research chemical for synthetic applications. Its development parallels advancements in functionalized amides, particularly those incorporating aromatic and aliphatic amine groups. Early studies on related compounds, such as 3-phenylbutanamide (CID 2826769) and 4-phenylbutanamide (CAS 1199-98-0), laid the groundwork for understanding the reactivity of phenyl-substituted amides. By the mid-2000s, research expanded into metal-organic frameworks (MOFs) and coordination polymers, where similar amides served as ligands for transition metals. For example, a 2003 study demonstrated the use of triazamacrocyclic ligands in synthesizing nickel(II) and manganese(II) complexes, highlighting the role of amide derivatives in stabilizing multidimensional structures.

The integration of aminoethyl groups into phenylbutanamide frameworks marked a significant innovation, enabling enhanced chelation capabilities and solubility in polar solvents. This structural modification facilitated applications in catalysis and materials science, as evidenced by patents and synthetic methodologies published throughout the 2010s. The compound’s commercial availability by 2020 further solidified its role as a building block in pharmaceutical and materials research.

Research Significance of this compound

This compound is distinguished by its dual functional groups: a phenylbutanamide backbone and a terminal aminoethyl moiety. This combination grants unique physicochemical properties, such as a melting point of 95–98°C and high solubility in aqueous media due to its hydrochloride salt form. Its primary research significance lies in its utility as a precursor for:

  • Coordination complexes : The aminoethyl group acts as a bidentate ligand, capable of binding to metal ions like Ni(II) and Mn(II), as demonstrated in studies of analogous structures.
  • Organic synthesis : The compound serves as an intermediate in the preparation of heterocycles and peptidomimetics, leveraging its amide bond for condensation reactions.
  • Materials science : Its aromatic and aliphatic regions enable participation in π-π stacking and hydrogen bonding, critical for designing crystalline materials.

Recent investigations have emphasized its role in synthesizing novel polymers and biofunctional molecules, though explicit pharmacological studies remain outside current literature.

Structural Classification in Academic Research

Structurally, This compound belongs to the N-substituted butanamide family, characterized by a four-carbon chain linked to a phenyl group and an amide nitrogen. Key features include:

Property Value Source
Molecular formula C₁₂H₁₉ClN₂O
Molecular weight 242.75 g/mol
IUPAC name This compound
SMILES O=C(NCCN)CCCC1=CC=CC=C1.[H]Cl

The hydrochloride salt enhances stability, making it preferable for storage and reactivity in synthetic protocols. Crystallographic data for analogous compounds, such as nickel(II) maleate complexes, reveal that similar amides adopt gauche or anti conformations depending on steric and electronic factors. The aminoethyl group’s flexibility allows it to participate in hydrogen bonding and metal coordination, as observed in Mn(II) adipate frameworks.

Related Analogs in Contemporary Research

Contemporary studies focus on structurally related analogs to optimize properties for specific applications:

  • 3-Phenylbutanamide (CID 2826769):

    • Lacks the aminoethyl group but shares the phenylbutanamide core.
    • Used in studying enzymatic hydrolysis mechanisms due to its simpler structure.
  • 4-Phenylbutanamide (CAS 1199-98-0):

    • Features a phenyl group at the terminal carbon.
    • Explored as a monomer in polyamide synthesis.
  • 2,2-Dihalo-N-phenylacetamides :

    • Synthesized via oxidative cleavage of β-keto amides, as reported in the Beilstein Journal of Organic Chemistry.
    • Highlight the reactivity of amide derivatives under halogenation conditions.

These analogs underscore the diversity of phenylbutanamide applications, ranging from polymer science to medicinal chemistry. Current research on This compound focuses on its potential in designing stimuli-responsive materials and asymmetric catalysts, building on its structural adaptability.

Properties

IUPAC Name

N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSWSYGIFITQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride typically involves the reaction of 4-phenylbutanoic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Target/Mechanism Application Source (Evidence ID)
N-(2-Aminoethyl)-4-phenylbutanamide HCl Butanamide + phenyl 264.73 (inferred) Not specified Hypothetical neurotarget -
M8-B HCl (Thiophene-2-carboxamide derivative) Thiophene carboxamide ~480 (estimated) TRPM8 ion channel antagonist Neuroinflammatory dry eye
Ro 41-1049 (Thiazolecarboxamide) Thiazole + fluorophenyl ~310 (estimated) MAO-A inhibitor Antidepressant research
Lazabemide (Pyridinecarboxamide) Pyridine + chlorine ~215 (estimated) MAO-B inhibitor Parkinson’s disease therapy
4-Nitrobenzenesulfonamide HCl Sulfonamide + nitro 281.72 Enzyme inhibitor (probable) Synthetic intermediate

Structural Differences and Implications

Backbone Variability :

  • The target compound’s butanamide backbone provides a longer aliphatic chain compared to thiophene/thiazole carboxamides (M8-B, Ro 41-1049) or pyridinecarboxamide (lazabemide). This may enhance membrane permeability but reduce solubility .
  • The sulfonamide group in ’s compound introduces strong hydrogen-bonding capacity, contrasting with the amide group in the target molecule, which offers moderate polarity .

Nitrobenzene in the sulfonamide derivative () may act as an electron-withdrawing group, stabilizing interactions with enzyme active sites .

Pharmacological and Functional Contrasts

  • TRPM8 Targeting (M8-B) : M8-B’s thiophene core and benzyloxy-methoxybenzyl groups enable potent TRPM8 inhibition, reducing neuroinflammation in dry eye models. The target compound’s lack of aromatic heterocycles likely precludes similar activity .
  • MAO Inhibition (Ro 41-1049, Lazabemide) : The thiazole and pyridine rings in these analogs are critical for MAO-A/B selectivity. The target molecule’s phenylbutanamide structure may instead interact with peptidases or GPCRs .
  • Sulfonamide Applications : ’s compound could serve as a protease inhibitor or antibiotic precursor, whereas the target molecule’s amide group may limit such utility .

Biological Activity

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride is a compound that has garnered interest in the field of pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. Its structural characteristics suggest possible applications in treating neurological disorders, including Alzheimer's disease and other neurodegenerative conditions. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with similar compounds.

This compound has the following chemical properties:

  • Molecular Formula : C12H19ClN2O
  • Molecular Weight : 242.75 g/mol
  • Functional Group : Amide

The compound exists primarily in its hydrochloride salt form, which enhances its solubility in water, facilitating its use in various biological assays and pharmaceutical formulations.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the central nervous system (CNS). Preliminary studies indicate that it may bind to neurotransmitter receptors and enzymes, modulating their activity and leading to various neuroprotective effects. The exact pathways remain under investigation, but its structural similarity to other bioactive compounds suggests significant therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Neuroprotective Effects : Studies have shown that the compound may influence neuroprotective pathways, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : The compound has been studied for its effects on neurotransmitter systems, particularly regarding synaptic transmission and receptor activity.
  • Potential Antitumor Activity : While primarily focused on neurological applications, some investigations suggest that this compound may exhibit antitumor properties, warranting further exploration in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis reveals unique features of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(2-aminoethyl)benzamideC11H14N2OLacks phenylbutanamide moiety
4-phenylbutanamideC11H15NLacks aminoethyl group
N-(2-aminoethyl)-4-phenylbutanoic acidC12H19NO2Contains carboxylic acid instead of amide

The unique combination of functional groups in this compound contributes to its distinct biological properties and potential therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Study on Neuroprotective Effects : A recent study demonstrated that the compound could enhance neuronal survival in models of oxidative stress, suggesting a protective role against neurodegeneration .
  • Receptor Interaction Studies : Investigations into receptor binding affinities indicated that this compound interacts with specific neurotransmitter receptors, influencing synaptic transmission dynamics.

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